CP-671906

Description

Overview of Neuropeptide Y System and its Receptors in Physiological Regulation

The NPY system comprises NPY and related peptides like peptide YY (PYY) and pancreatic polypeptide (PP), along with their cognate receptors nih.govfrontiersin.org. These receptors, primarily Y1, Y2, Y4, and Y5 in humans, are Gi or G0 protein-coupled receptors, leading to the inhibition of adenylate cyclase and modulation of ion channels upon activation frontiersin.org. The differential expression and signaling properties of these receptor subtypes contribute to the diverse physiological actions of NPY. For instance, Y1R and Y5R have been implicated in the orexigenic (appetite-stimulating) effects of NPY, while Y2R often acts as an inhibitory presynaptic autoreceptor regulating NPY release and is also involved in cardiovascular and anxiety regulation nih.govfrontiersin.org. The Y4R is primarily activated by PP frontiersin.org. The widespread distribution of NPY and its receptors underscores their critical involvement in maintaining homeostasis across multiple organ systems nih.govnih.gov.

Historical Context of Neuropeptide Y1 Receptor (NPY Y1R) Antagonist Discovery

The recognition of the significant physiological roles of the NPY system, particularly the Y1 receptor's involvement in processes like feeding and vasoconstriction, spurred interest in developing selective NPY receptor ligands as potential therapeutic agents nih.govfirstwordpharma.com. Early efforts in NPY receptor antagonist discovery focused on peptide-based compounds nih.govmdpi.com. However, the limitations of peptides, such as poor bioavailability and metabolic instability, led to the search for small-molecule, non-peptide antagonists mdpi.com. The discovery of BIBP3226, the first highly potent and selective non-peptide NPY Y1R antagonist, in the mid-1990s marked a significant milestone in this field frontiersin.orgmdpi.com. This breakthrough paved the way for the development of other non-peptide Y1R antagonists and provided valuable tools for dissecting the specific functions mediated by the Y1 receptor mdpi.comresearchgate.net.

Placement of CP-671906 within Pyrazolo[1,5-a]pyrimidine (B1248293) Chemical Series

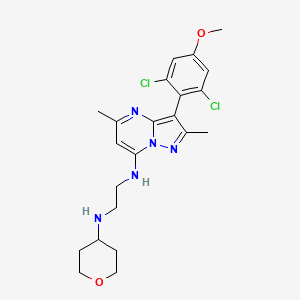

This compound is a chemical compound that belongs to the pyrazolo[1,5-a]pyrimidine chemical series researchgate.netnih.gov. Pyrazolo[1,5-a]pyrimidines are a class of nitrogen-containing heterocyclic compounds formed by the fusion of a pyrazole (B372694) ring and a pyrimidine (B1678525) ring nih.govhmdb.ca. This structural scaffold is found in various biologically active compounds researchgate.net. The synthesis and evaluation of novel series of pyrazolo[1,5-a]pyrimidine derivatives have been explored in the context of discovering NPY Y1R antagonists researchgate.netnih.gov. This compound emerged from such research efforts aimed at identifying compounds with high binding affinity and selectivity for the NPY Y1 receptor researchgate.netnih.gov. Specifically, studies have shown that pyrazolo[1,5-a]pyrimidine derivatives, including this compound, can act as NPY Y1R antagonists researchgate.netnih.gov.

Significance of this compound as a Research Tool for Investigating NPY1R Function

This compound holds significance as a research tool due to its activity as an NPY Y1R antagonist researchgate.netnih.gov. By selectively blocking the Y1 receptor, this compound allows researchers to investigate the specific physiological roles mediated by this receptor subtype, independent of other NPY receptors researchgate.netnih.gov. Studies utilizing this compound have provided insights into the involvement of Y1R in various processes, such as the regulation of food intake and blood pressure researchgate.netnih.govnih.gov. For example, research in animal models has shown that this compound can inhibit NPY-induced increases in blood pressure and food intake researchgate.netnih.govnih.gov. Such findings underscore the utility of this compound in elucidating the functional consequences of Y1R activation and its potential as a target for therapeutic intervention researchgate.netnih.gov.

Here is a summary of some research findings related to this compound:

| Study Model | Administration Route | Observed Effect | Citation |

| Sprague-Dawley rats | Intravenous (iv) | Inhibition of NPY-induced increases in blood pressure | researchgate.netnih.govnih.gov |

| Sprague-Dawley rats | Intracerebroventricular (icv) | Inhibition of NPY-induced increases in food intake | researchgate.netnih.govnih.gov |

| Wistar rats | Oral | Modest, statistically significant reduction in food intake | researchgate.netnih.govnih.gov |

| SD rats | - | Small inhibitions of food intake in overnight fasting/refeeding model | researchgate.netnih.govnih.gov |

These data highlight the use of this compound as a pharmacological tool to study Y1R-mediated effects in vivo researchgate.netnih.govnih.gov.

Structure

2D Structure

3D Structure

Properties

CAS No. |

332178-44-6 |

|---|---|

Molecular Formula |

C22H27Cl2N5O2 |

Molecular Weight |

464.4 g/mol |

IUPAC Name |

N'-[3-(2,6-dichloro-4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N-(oxan-4-yl)ethane-1,2-diamine |

InChI |

InChI=1S/C22H27Cl2N5O2/c1-13-10-19(26-7-6-25-15-4-8-31-9-5-15)29-22(27-13)20(14(2)28-29)21-17(23)11-16(30-3)12-18(21)24/h10-12,15,25-26H,4-9H2,1-3H3 |

InChI Key |

CVABPTLRAQIZJU-UHFFFAOYSA-N |

SMILES |

CC1=NC2=C(C(=NN2C(=C1)NCCNC3CCOCC3)C)C4=C(C=C(C=C4Cl)OC)Cl |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)NCCNC3CCOCC3)C)C4=C(C=C(C=C4Cl)OC)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CP-671906; CP 671906; CP671906; UNII-GLZ1WA47Q8; CP-671906-01. |

Origin of Product |

United States |

Molecular Pharmacology and Receptor Interaction Profile of Cp 671906

Characterization of Neuropeptide Y1 Receptor Antagonism

CP-671906 functions as an antagonist at the neuropeptide Y1 receptor. nih.govresearchgate.net This antagonistic activity is a key feature of its molecular pharmacology.

Radioligand Binding Affinity and Selectivity Studies

Studies utilizing radioligand binding assays have demonstrated that this compound possesses high binding affinity and selectivity for the Y1 receptor. nih.govresearchgate.net The affinity of this compound for the human Y1 receptor (hY1R) has been reported with a Ki value of 1.0 nM, while its affinity for the rat Y1 receptor is indicated by a Ki value of 3.5 nM. researchgate.netuni-regensburg.de These values highlight a potent interaction with the Y1 receptor in both human and rodent systems. Radioligand binding assays are a standard method for quantifying the equilibrium dissociation constant (KD) and assessing the strength of ligand-receptor interactions biosensingusa.comnih.gov.

| Receptor Subtype | Species | Ki (nM) |

| NPY Y1 | Human | 1.0 |

| NPY Y1 | Rat | 3.5 |

Cellular Functional Assays for Antagonistic Activity

Cellular functional assays are employed to evaluate the biological effect of this compound as a Y1 receptor antagonist thermofisher.com. These assays typically measure the compound's ability to inhibit the cellular responses triggered by neuropeptide Y (NPY), the endogenous agonist for the Y1 receptor. Activation of the Y1 receptor, a G protein-coupled receptor (GPCR), by NPY primarily leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels researchgate.netfrontiersin.org. Functional studies have shown that this compound exhibits functional antagonism of the Y1 receptor, indicating its capacity to block these NPY-induced downstream effects researchgate.net.

Exploration of Modulatory Effects on Downstream Signaling Pathways

As a Y1 receptor antagonist, this compound modulates the intracellular signaling cascades that are typically initiated upon Y1 receptor activation by NPY.

G-Protein Coupled Receptor Signaling Pathway Analysis

The Y1 receptor is a member of the GPCR superfamily wikipedia.orgbiomolther.org. Its activation by NPY is predominantly coupled to Gi/o proteins researchgate.netfrontiersin.orgnih.gov. This coupling results in the inhibition of adenylyl cyclase activity, leading to a reduction in the intracellular concentration of cAMP researchgate.netfrontiersin.orgnih.gov. This inhibition of adenylyl cyclase is a primary signaling event downstream of Y1 receptor activation researchgate.netnih.gov. While Gi/o coupling is predominant, some research suggests potential involvement of other G proteins or activation of pathways such as the phospholipase C (PLC) pathway, which can influence intracellular calcium levels researchgate.netnih.gov. This compound, by blocking NPY binding to the Y1 receptor, would be expected to prevent or reduce the activation of these associated G protein-mediated signaling pathways.

Investigation of Potential Crosstalk with Other Neurotransmitter Systems

The intricate network of neurotransmitter systems in the central nervous system involves complex interactions and reciprocal influences, referred to as crosstalk justintimemedicine.comnih.govresearchgate.netijpsonline.comnih.gov. While this compound's primary mechanism involves the NPY Y1 receptor, the potential for its activity to indirectly impact other neurotransmitter systems through crosstalk exists. However, specific detailed research specifically investigating this compound's direct modulation or interaction with other neurotransmitter systems was not a prominent finding in the provided search results. The broader physiological effects of Y1 receptor modulation, such as those on appetite and blood pressure, are known to involve integrated neural circuits where crosstalk between different neurotransmitter systems is inherent nih.govresearchgate.net.

Comparative Analysis with Other NPY Receptor Ligands

This compound is one of several ligands developed to interact with the neuropeptide Y receptor system googleapis.comgoogle.comgoogle.comgoogleapis.com. The NPY receptor family comprises multiple subtypes, and different ligands exhibit varying affinities and selectivities for these receptors frontiersin.orgnih.gov. Comparing this compound to other Y1 antagonists and ligands targeting alternative NPY receptor subtypes helps to define its specific pharmacological profile. Other compounds identified as NPY1 antagonists include BIBP3226, J-115814, BIBO 3304, and LY-357897 googleapis.comgoogle.comgoogle.comgoogleapis.comgoogleapis.com. These ligands, like this compound, were developed to modulate NPY signaling with aims such as influencing physiological processes regulated by NPY nih.govresearchgate.netresearchgate.net. Comparative analyses typically involve assessing their binding affinities, functional potencies in various cellular and in vivo models, and their selectivity profiles across the different NPY receptor subtypes. For instance, BIBP3226 is also recognized as a potent Y1 antagonist researchgate.net. The development of ligands with high subtype selectivity is crucial for differentiating the specific physiological roles mediated by each NPY receptor subtype frontiersin.orgnih.gov.

Preclinical Investigation of Biological Activities

In Vitro Pharmacological Characterization

In vitro studies are crucial for understanding the direct interactions of a compound with specific molecular targets and assessing its activity in controlled cellular environments. lidebiotech.com

Receptor Binding and Functional Assays in Heterologous Expression Systems

Receptor binding and functional assays in heterologous expression systems are used to determine the affinity and activity of CP-671906 at specific receptors. This compound has been identified as a neuropeptide Y1 receptor (Y1R) antagonist. uni-regensburg.detsbiochem.com Studies using radioligand binding assays have shown that this compound has a reported Ki value of 1.0 nM for the human Y1 receptor (hY1R). uni-regensburg.de These assays typically involve incubating the compound with cell membranes or cells expressing the target receptor and a radiolabeled ligand that is known to bind to the receptor. mdpi.comgoogleapis.comunc.edu The displacement of the radiolabeled ligand by the test compound provides a measure of its binding affinity. Functional assays, such as those measuring downstream signaling events like changes in intracellular calcium or cyclic AMP levels, are used to determine if the compound acts as an agonist or antagonist at the receptor. mdpi.comolemiss.edu

Assessment of Compound Activity in Relevant Cell Lines

Assessment of this compound activity in relevant cell lines provides insights into its effects on specific cellular processes. While specific details on this compound's activity in various cell lines beyond receptor expression systems are limited in the search results, cell lines are widely used in preclinical research to evaluate compound effects on processes such as cell proliferation, apoptosis, and signaling pathways. nih.govembopress.orgnih.govdovepress.com These studies can help to understand the cellular mechanisms through which the compound exerts its effects.

In Vivo Efficacy and Mechanism Elucidation in Animal Models

In vivo studies in animal models are essential for evaluating the efficacy of a compound in a living organism and elucidating its mechanisms of action in a more complex physiological setting. lidebiotech.com Rodent models are commonly used in energy homeostasis research due to their physiological similarities to humans in this regard and the availability of various genetic and diet-induced models. uwmdi.orgnih.govplos.org

Rodent Models for Energy Homeostasis Research

Rodent models play a significant role in studying energy balance, food intake, and metabolic disorders. uwmdi.orgnih.govplos.org These models allow researchers to investigate the effects of compounds like this compound on key parameters related to energy homeostasis, such as food intake, body weight, and metabolic rate. uwmdi.orgnih.gov

Studies in Sprague-Dawley (SD) rats have been conducted to investigate the effects of this compound on energy homeostasis. This compound has been shown to inhibit neuropeptide Y (NPY)-induced increases in blood pressure after intravenous administration and food intake after intracerebroventricular administration in SD rat models. researchgate.net Small inhibitions of food intake were also observed in an overnight fasting/refeeding model in SD rats. researchgate.net These findings suggest a potential role for Y1R in the regulation of food intake in these animals. researchgate.net Sprague-Dawley rats are also utilized in studies investigating the impact of diet on taste tissue and food intake, which are relevant to energy balance research. semanticscholar.org

Research using Wistar rats has also contributed to the understanding of this compound's effects on energy homeostasis. Oral administration of this compound resulted in a modest, but statistically significant, reduction in food intake in a Wistar rat model of feeding behavior. researchgate.net Wistar rats are frequently used in studies related to energy homeostasis, including investigations into the effects of sleep deprivation, stress, and diet on metabolic parameters and neuropeptide expression. nih.govnih.govmdpi.comcore.ac.ukuclm.esnih.gov

Below is a summary of the observed effects of this compound on food intake in rat models:

| Rat Strain | Administration Route | Model | Observed Effect on Food Intake | Significance |

| Sprague-Dawley | Intracerebroventricular | NPY-induced feeding | Inhibition | Not specified |

| Sprague-Dawley | Oral | Overnight fasting/refeeding | Small inhibition | Observed |

| Wistar | Oral | Feeding behavior model | Modest reduction | Statistically significant |

This table summarizes findings regarding this compound's impact on food intake in different rat models and administration routes, highlighting its potential influence on feeding behavior. researchgate.net

Unfortunately, the search results did not yield specific preclinical research data focused solely on the chemical compound this compound concerning its biological activities, behavioral effects on the central nervous system (CNS) evaluated through specific paradigms, or physiological monitoring in preclinical models.

While the searches provided general information about preclinical development nih.govidrblab.net, methods for assessing CNS effects using behavioral paradigms and electrophysiology, and examples of physiological monitoring in animal models, this information was not specifically linked to this compound. One search result mentioned this compound alongside other compounds in the context of a mouse model related to intestinal secretion, but it did not provide detailed findings on biological activity, behavioral effects, or physiological monitoring for this compound itself.

Therefore, it is not possible to generate a detailed article strictly following the provided outline and including specific research findings and data tables for this compound based on the available search results.

Structure Activity Relationship Sar and Medicinal Chemistry Aspects

Design and Synthesis of CP-671906 Analogs

The design and synthesis of this compound and its analogs focused on the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. This heterocyclic core is known to be present in many biologically active compounds. researchgate.net A series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their activity as NPY Y1R antagonists. nih.govresearchgate.net The synthesis of related pyrazolopyrimidine compounds often involves reactions of aminopyrazoles with activated alkynes or other suitable synthons, leading to various substitutions on the core structure. researchgate.net

Identification of Key Pharmacophoric Elements for NPY Y1R Antagonism

Studies on pyrazolo[1,5-a]pyrimidine derivatives, including this compound, have helped identify key structural features contributing to NPY Y1R antagonism. High binding affinity and selectivity were achieved with specific substitutions on the pyrazolo[1,5-a]pyrimidine core. nih.govresearchgate.net Specifically, C3 trisubstituted aryl groups and C7 substituted 2-(tetrahydro-2H-pyran-4-ylamino)ethylamine moieties were found to be important for potent NPY Y1R antagonism in this series. nih.govresearchgate.net The interaction of ligands with the NPY Y1R involves binding deep within the transmembrane core, where the C-terminal segment of the native peptide ligand NPY interacts with residues at the base of the binding pocket. nih.gov Antagonist binding can induce distinct conformational changes compared to agonist binding. nih.gov

Strategies for Modulating Receptor Selectivity and Potency through Structural Modifications

Modulating receptor selectivity and potency is a crucial aspect of medicinal chemistry. For NPY receptor antagonists like this compound, achieving selectivity for the Y1 receptor over other NPY receptor subtypes (Y2, Y4, Y5) is important due to the diverse physiological roles mediated by these receptors. frontiersin.orgopnme.com Structural modifications to the pyrazolo[1,5-a]pyrimidine scaffold, particularly at the C3 and C7 positions, were explored to optimize Y1R binding affinity and selectivity. nih.govresearchgate.net

Achieving selectivity can be challenging, as highlighted by efforts to find analogs of this compound with improved pharmacokinetic properties like plasma clearance and P-glycoprotein efflux, which were not entirely successful within the studied series. nih.govresearchgate.net The nature and size of substituents in specific binding pockets of the receptor can significantly influence binding mode and affinity, as shown with argininamide-type Y1R antagonists where the Nω-carbamoyl substituent's size affected binding. rsc.org Understanding the structural basis of ligand-receptor interaction, potentially through techniques like co-crystallography or cryo-electron microscopy, provides valuable insights for rational design of selective and potent analogs. nih.govnih.gov

Therapeutic Research Avenues and Mechanistic Insights from Cp 671906 Studies

Contribution to Understanding Metabolic Regulation and Obesity Pathophysiology

The NPY system is a critical regulator of energy homeostasis, with the Y1 receptor playing a significant role in stimulating food intake (orexigenic effects) and influencing energy storage. The study of selective Y1 receptor antagonists is therefore crucial for understanding metabolic control and the development of obesity.

CP-671906 has been identified as a high-affinity antagonist for both human and rat NPY Y1 receptors, which makes it a relevant tool for preclinical research into metabolic disorders. The antagonism of the Y1 receptor is hypothesized to reduce the orexigenic drive mediated by NPY, thereby influencing appetite and potentially body weight. While comprehensive studies detailing the effects of this compound in animal models of obesity are not extensively published, its properties as a potent Y1 blocker provide mechanistic insights. By selectively inhibiting the Y1 receptor, compounds like this compound help researchers to isolate the specific contribution of this receptor subtype to the complex signaling network that governs energy balance, a network that also involves other NPY receptors such as the Y5 receptor. The development of such selective antagonists has been a key step in confirming the role of Y1 and Y5 receptors in the potent appetite-stimulating actions of NPY. nih.gov

Table 1: Binding Affinity of this compound for NPY Y1 Receptors

| Receptor Species | Ki Value (nM) |

|---|---|

| Human | 1 |

| Rat | 3.5 |

This table displays the dissociation constants (Ki) of this compound, indicating its high binding affinity for the Neuropeptide Y Y1 receptor in both human and rat variants.

Role in Elucidating Cardiovascular System Control Mechanisms

Neuropeptide Y, released as a co-transmitter with norepinephrine (B1679862) from sympathetic nerves, exerts significant effects on the cardiovascular system, primarily through the Y1 receptor. Activation of Y1 receptors on vascular smooth muscle cells leads to vasoconstriction and an increase in blood pressure.

Research with this compound has helped to clarify the role of the Y1 receptor in mediating these pressor responses. Studies have shown that this compound can inhibit the pressor effects induced by NPY, providing direct evidence of the Y1 receptor's involvement in blood pressure regulation. By blocking this receptor, this compound allows for the investigation of the sympathetic nervous system's control over vascular tone. This is particularly important in understanding conditions like hypertension, where NPY-mediated vasoconstriction may play a pathological role. nih.gov The ability to antagonize this pathway with a selective agent contributes to the foundational knowledge required for developing therapeutic strategies targeting cardiovascular diseases.

Insights into Central Regulation of Physiological Functions

The NPY Y1 receptor is widely distributed throughout the central nervous system (CNS), including in key areas like the hypothalamus and amygdala. wikipedia.org In the brain, NPY signaling is involved in a multitude of processes, including stress response, anxiety, and the regulation of hormonal axes. wikipedia.orgnih.gov A critical challenge in studying the central effects of NPY receptor ligands is the ability of these compounds to cross the blood-brain barrier.

This compound is noted for its good brain penetration, a characteristic that makes it an especially valuable tool for investigating the central functions of the Y1 receptor. A brain-penetrant antagonist allows researchers to distinguish between the peripheral and central effects of NPY signaling. For instance, by administering this compound, it is possible to probe the role of central Y1 receptors in behaviors like anxiety and in the neuroendocrine responses to stress, independent of its peripheral cardiovascular effects. This property facilitates a more precise mapping of the neural circuits where Y1 receptor activity is critical for physiological regulation.

Application as a Probe in Neuroscience Research

A high-quality pharmacological probe for neuroscience research requires several key attributes: high potency, selectivity for its target over other receptors, and the ability to access the target tissue, which in this case is the brain. This compound exhibits these essential characteristics for studying the NPY Y1 receptor.

Its high affinity (as shown by its low nanomolar Ki values) ensures that it can be used at low concentrations to achieve effective receptor blockade, minimizing the risk of off-target effects. Its selectivity for the Y1 receptor allows for the confident attribution of observed effects to the inhibition of this specific receptor subtype. Coupled with its brain penetrability, this compound serves as an effective probe to dissect the function of Y1 receptors in complex neuronal processes. Such tools are fundamental to basic neuroscience research, enabling the exploration of the receptor's role in synaptic transmission, neuronal excitability, and the underlying basis of neurological and psychiatric conditions.

Advanced Research Methodologies Applied to Cp 671906 Studies

Biochemical Assay Development and Optimization

Biochemical assays are fundamental tools in drug discovery and characterization, designed to measure the interaction between a compound and a specific biological target molecule, such as a receptor or enzyme, in a cell-free or simplified system. These assays are crucial for determining binding affinity, potency, and selectivity guidetopharmacology.orgguidetomalariapharmacology.org. Robust assay development involves optimizing parameters such as reagent concentrations, incubation times, temperature, and detection methods to ensure accuracy, sensitivity, specificity, and reproducibility, while minimizing interference guidetopharmacology.org.

In the study of CP-671906, biochemical assays were employed to evaluate its binding affinity and selectivity for the NPY Y1 receptor nih.govwikipedia.org. While detailed protocols for the specific assays used for this compound were not extensively available in the examined literature, the context of NPY Y1R antagonist research indicates the use of methods such as radioligand competition binding assays and Scintillation Proximity Assays (SPA) to assess binding to recombinant human NPY Y1 receptors expressed in cell membranes wikipedia.org. These assays typically involve incubating the receptor preparation with a labeled ligand (e.g., a radiolabeled NPY analog) and varying concentrations of the test compound (this compound) to determine its ability to displace the labeled ligand, thereby quantifying its binding affinity (expressed as Ki values).

Reported data indicates that this compound exhibited high binding affinity for the human NPY Y1 receptor, with a reported Ki value of 1.0 nM wikipedia.org. This finding, derived from biochemical binding assays, was critical in establishing this compound as a potent NPY Y1R antagonist.

Cell-Based High-Throughput Screening Methodologies

Cell-based assays utilize live cells to study the biological effects of compounds in a more complex and physiologically relevant environment compared to biochemical assays. High-Throughput Screening (HTS) integrates cell-based assays with automation and miniaturization to rapidly test large libraries of compounds against a specific biological target or pathway in a cellular context. HTS is a cornerstone of early drug discovery, enabling the identification of potential drug candidates wikipedia.org.

For this compound, cell-based assays were instrumental in assessing its functional antagonist activity at the NPY Y1 receptor nih.gov. Specifically, its ability to inhibit NPY-induced cellular responses was evaluated. A key methodology applied was the FLIPR (Fluorometric Imaging Plate Reader) assay, which measures changes in intracellular calcium mobilization nih.gov. In human SK-N-MC cells, which express the NPY Y1 receptor, NPY binding triggers an increase in intracellular calcium. The FLIPR assay allows for the real-time monitoring of this calcium flux using fluorescent indicators. By pre-incubating cells with this compound and then adding NPY, researchers could measure the extent to which this compound inhibited the NPY-induced calcium signal, thus quantifying its functional antagonist potency (often expressed as IC50 values) nih.gov.

While detailed HTS parameters such as the specific library screened or the full automation setup used in the discovery phase involving this compound were not detailed in the provided search results, the fact that this compound was identified and characterized suggests its involvement in or evaluation through such a process. HTS platforms typically utilize 96, 384, or 1536-well microplates, automated liquid handling systems, and sensitive detectors to enable rapid and efficient screening. Cell-based HTS assays for GPCR targets like NPY Y1R often involve measuring downstream signaling events, such as calcium mobilization, cyclic AMP levels, or reporter gene activation.

In Vivo Experimental Design and Animal Model Selection

In vivo studies using animal models are essential for evaluating the effects of a compound in a complex living system, assessing its efficacy, and understanding its pharmacokinetics and pharmacodynamics. Careful experimental design and appropriate animal model selection are critical for obtaining relevant and reproducible results.

This compound was studied in rodent models, specifically Sprague-Dawley (SD) and Wistar rats, to investigate its in vivo pharmacological activity guidetopharmacology.orgnih.gov. These models were selected to evaluate the compound's effects on physiological processes known to be modulated by NPY and its Y1 receptor, such as blood pressure and food intake guidetopharmacology.orgnih.gov.

Specific in vivo studies with this compound included:

Evaluation of the inhibition of NPY-induced increases in blood pressure in Sprague-Dawley rats following intravenous (iv) administration. guidetopharmacology.orgnih.gov

Assessment of the inhibition of NPY-induced increases in food intake in Sprague-Dawley rat models following intracerebroventricular (icv) administration. guidetopharmacology.orgnih.gov

Investigation of the effect on food intake in Wistar rat models of feeding behavior after oral administration. guidetopharmacology.orgnih.gov

Observation of effects on food intake in overnight fasting/refeeding models in Sprague-Dawley rats. guidetopharmacology.orgnih.gov

These studies demonstrate the use of specific rat strains and experimental paradigms relevant to the intended therapeutic area (e.g., metabolic disorders, cardiovascular regulation). In vivo experimental design involves determining appropriate animal numbers, control groups, routes of administration, dosing regimens, and endpoints to measure. The selection of rat models is common in preclinical research due to their physiological similarities to humans in many systems and the availability of well-characterized strains and experimental procedures.

Pharmacokinetic and Pharmacodynamic Modeling Approaches

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are integral to understanding how a drug is absorbed, distributed, metabolized, and excreted (PK) and what effects it has on the body (PD). PK/PD modeling integrates these two aspects to describe and predict the time course of drug effects based on its concentration profile.

While detailed PK/PD modeling parameters specifically for this compound were not found in the provided search results, the in vivo studies conducted in rats involved evaluating the compound's effects over time following different administration routes guidetopharmacology.orgnih.gov. This type of data is typically used to build PK/PD models.

General PK/PD modeling approaches relevant to studying compounds like this compound include:

Compartmental Models: Describing the body as a series of interconnected compartments to model drug distribution and elimination.

Non-compartmental Analysis: Analyzing PK data without assuming a specific compartmental structure to determine parameters like clearance and volume of distribution.

Effect Compartment Models: Introducing a hypothetical compartment to account for delays between drug concentration in plasma and the observed effect.

Indirect Response Models: Modeling drug effects that modulate physiological processes rather than directly acting on the measured endpoint.

The observation of this compound inhibiting NPY-induced effects on blood pressure and food intake in rats implies that PK/PD relationships were being investigated to understand the relationship between the administered dose or estimated exposure and the magnitude and duration of the observed pharmacological response guidetopharmacology.orgnih.gov. Such modeling would help characterize the compound's in vivo behavior and predict its effects under different conditions.

Surgical and Administration Techniques in Rodent Models

Administering compounds to rodent models often requires specific surgical procedures and administration techniques to ensure accurate dosing and target engagement. Aseptic technique is crucial for survival surgeries to prevent infection wikipedia.org.

In the studies involving this compound, various administration routes were utilized in rats, including intravenous (iv) and intracerebroventricular (icv) administration guidetopharmacology.orgnih.gov. Oral administration was also performed guidetopharmacology.orgnih.gov.

Intravenous administration involves injecting the compound directly into a vein, allowing for rapid systemic exposure. Common sites in rodents include the tail vein.

Intracerebroventricular (icv) administration is a surgical technique that involves injecting the compound directly into the ventricular system of the brain guidetopharmacology.orgnih.gov. This route is used to bypass the blood-brain barrier and deliver the compound directly to the central nervous system, which is relevant for targets like NPY receptors that are highly expressed in the brain wikipedia.org. Icv administration requires stereotaxic surgery to accurately target the ventricles and typically involves implanting a cannula for repeated dosing. Aseptic surgical procedures, anesthesia monitoring, and proper post-operative care are essential for icv administration wikipedia.org.

Oral administration, where the compound is given by gavage, is a common and less invasive route used to assess absorption and effects via the gastrointestinal tract.

Detailed descriptions of the specific surgical procedures or administration techniques used for this compound in the cited studies were not provided, but they would have followed standard protocols for rodent handling, anesthesia, surgical preparation, and injection techniques appropriate for each route of administration wikipedia.org.

Molecular Biology Techniques for Target Validation and Pathway Analysis

Molecular biology techniques are fundamental for validating the biological target of a compound and understanding its effects on relevant cellular pathways. Target validation aims to confirm that modulating the activity of a specific molecule (the target) has the desired therapeutic effect. Pathway analysis investigates how a compound influences interconnected biological processes.

This compound was characterized as a potent and selective antagonist of the NPY Y1 receptor nih.govwikipedia.org. Target validation studies for this compound would have involved demonstrating a direct interaction with the NPY Y1R and showing that its observed biological effects are mediated through this interaction. Techniques such as radioligand binding assays (as mentioned in 6.1) directly demonstrate binding to the target receptor wikipedia.org. Functional cell-based assays (as mentioned in 6.2) confirm that binding to the receptor translates into a modulation of its activity nih.gov.

Pathway analysis in the context of this compound involves understanding how NPY Y1R antagonism affects downstream signaling cascades and physiological processes. NPY signaling through the Y1 receptor is involved in regulating food intake, energy balance, and blood pressure guidetopharmacology.orgnih.gov. Studying the impact of this compound on these pathways could involve examining changes in the expression or activity of key signaling molecules or enzymes downstream of the NPY Y1R. While specific pathway analysis studies detailing the effects of this compound were not found, research on NPY Y1R antagonists generally explores their impact on relevant neural circuits and physiological pathways wikipedia.org. Techniques such as Western blotting, ELISA, or activity assays for specific enzymes could be used to assess protein levels or activity within these pathways.

Gene Expression Analysis

Gene expression analysis measures the activity of genes by quantifying the amount of messenger RNA (mRNA) produced from them. Changes in gene expression can indicate how a cell or tissue responds to a compound and can provide insights into affected pathways and mechanisms of action.

In the context of studying NPY Y1R antagonists like this compound, gene expression analysis can be used to investigate how modulating NPY Y1R signaling affects the transcription of genes involved in relevant physiological processes or neuronal function wikipedia.org. For example, changes in the expression of neuropeptides or other genes within the amygdala-hippocampus network, a brain region involved in appetite regulation and emotional processing where NPY receptors are present, could be examined wikipedia.org.

Techniques commonly used for gene expression analysis include:

Quantitative Real-Time PCR (qPCR): A sensitive method for quantifying the expression of specific genes.

Microarrays: Allowing for the simultaneous measurement of the expression levels of thousands of genes.

RNA Sequencing (RNA-Seq): A high-throughput method that provides a comprehensive view of the transcriptome, enabling the discovery of novel transcripts and detailed quantification of gene expression.

Protein Phosphorylation and Signaling Cascade Investigations

Protein phosphorylation is a crucial post-translational modification that plays vital roles in regulating numerous cellular processes, including cell cycle, growth, apoptosis, and signal transduction pathways. thermofisher.com It is a primary mechanism for controlling protein function and transmitting signals within the cell. thermofisher.com This reversible process, primarily occurring on serine, threonine, or tyrosine residues in eukaryotic cells, involves the transfer of a phosphate (B84403) group from ATP to the amino acid side chain, a reaction facilitated by magnesium ions. thermofisher.com

Signal transduction cascades are characterized by proteins sensing cues, such as ligand binding, and relaying these signals through a series of steps, often involving the activation of downstream kinases that phosphorylate and activate their substrates. thermofisher.com This can lead to conformational changes in the phosphorylated protein, affecting its catalytic activity and potentially activating or inactivating it. thermofisher.comfrontiersin.org Examples of well-studied signaling pathways involving phosphorylation include the mitogen-activated protein kinase (MAPK) and Janus kinase (JAK) pathways. nih.gov The ERK1/2 cascade, a key component of the Ras-Raf-MEK-ERK pathway, involves the phosphorylation of ERK kinases by MEK1 and MEK2, leading to their translocation into the nucleus and phosphorylation of downstream targets. researchgate.net

While specific detailed findings on this compound's direct involvement in protein phosphorylation and specific signaling cascades were not extensively detailed in the search results, the compound has been identified as a neuropeptide Y (NPY) Y1 receptor antagonist. uni-regensburg.de NPY receptors, like other G protein-coupled receptors (GPCRs), can initiate diverse signaling events upon activation or inhibition, often involving phosphorylation cascades. biorxiv.org Research into this compound has included investigations into mitogen-activated protein kinase activation in primary cells. uni-regensburg.de This suggests that studies on this compound have explored its impact on signaling pathways that involve protein phosphorylation, such as the MAPK pathway.

Computational Chemistry and Molecular Docking Studies

Computational chemistry and molecular modeling are integral tools in modern drug discovery and development, contributing significantly to target identification, lead optimization, and structure-based drug design. nih.gov Molecular docking is a key computational technique used to predict the preferred binding orientation and affinity of a small molecule (ligand) within the active site of a target macromolecule, such as a protein. openaccessjournals.com This method combines principles from computational chemistry, molecular physics, and structural biology, relying on accurate 3D models of the target and algorithms to predict the optimal ligand conformation and orientation within the binding site. openaccessjournals.com By calculating binding energies and assessing geometric complementarity, researchers can gain insights into binding mechanisms and prioritize potential drug candidates. openaccessjournals.com

Molecular docking studies often utilize software programs like AutoDock Vina, Glide, and ClusPro to explore potential binding sites and evaluate the strength of interactions. mdpi.commdpi.comresearchgate.net These studies can involve blind docking to explore the entire protein surface or targeted docking to specific regions. biorxiv.orgmdpi.com Molecular dynamics simulations can further complement docking studies by providing a detailed investigation of the stability of ligand-protein complexes over time. mdpi.com

While specific detailed computational chemistry and molecular docking studies focusing solely on this compound were not prominently featured in the search results, the methodologies themselves are widely applied in preclinical research to understand the interaction of compounds with their biological targets. For instance, molecular docking has been used to study the binding of various ligands to proteins like SARS-CoV-2 main protease and papain-like protease, as well as Bcl-2 protein. mdpi.combiotech-asia.org These studies typically involve generating 3D structures of the compounds and targets, performing docking simulations to predict binding poses, and analyzing interaction energies and key residues involved in binding. mdpi.combiotech-asia.org The application of such techniques to this compound would involve similar steps to understand its interaction with the NPY Y1 receptor at a molecular level.

Statistical Analysis and Data Interpretation in Preclinical Research

Rigorous statistical analysis and data interpretation are fundamental to ensuring the validity and reproducibility of preclinical research findings. nih.govnih.gov Proper planning, conduct, analysis, and reporting are essential for maintaining scientific integrity, particularly as decisions to advance to clinical trials often rely on preclinical results. nih.gov Statistical considerations should be integrated concurrently with study design, as the two are inextricably linked. nih.gov Key design considerations include determining appropriate sample size based on expected effect size, outcome variability, and outcome type. nih.gov Randomization and blinding are also crucial for reducing bias and increasing result validity. nih.gov

Statistical analysis in preclinical studies involves various methods depending on the experimental design and the nature of the data. This can include exploratory data analysis and the application of Bayesian models. nih.gov Interpretation of data, particularly behavioral changes in animal models, should be based on observable outcomes rather than anthropomorphized concepts. nih.gov Addressing missing data is also important, requiring clear documentation and investigation into the reasons for missingness to aid in result interpretation and inform future study planning. nih.gov

Data analysis planning and reporting are particularly important for complex study designs, such as confirmatory multi-lab preclinical trials. repec.org Guidelines from clinical trials can be adapted to provide recommendations for preclinical studies, covering topics like sample size calculation, handling differences between centers, selecting covariates, and accounting for lab effects. repec.org Differentiating between exploratory and confirmatory research and being transparent about the approach is also crucial. nih.govneuron-eranet.eu The assumption of a Gaussian distribution can significantly influence the choice of appropriate analysis and reporting methods. neuron-eranet.eu Tools like the "Assay Capability Tool" can assist researchers and statisticians in documenting assay strengths, weaknesses, and precision, enhancing transparency in data interpretation. responsibleresearch.co.uk

Future Research Directions and Emerging Opportunities

Investigation of Novel Molecular Targets within the Pyrazolo[1,5-a]pyrimidine (B1248293) Class

The pyrazolo[1,5-a]pyrimidine scaffold is a versatile structure found in compounds with diverse biological activities, including potent protein kinase inhibition relevant to cancer treatment rsc.orgresearchgate.net. While CP-671906 is known for its NPY1R antagonism, future research could investigate if this compound or novel analogs within the pyrazolo[1,5-a]pyrimidine class interact with other molecular targets. This could involve high-throughput screening against kinase panels or other target libraries to identify off-target activities or novel interactions. Understanding the promiscuity or selectivity profile of this compound and related compounds could reveal new therapeutic opportunities or provide insights into potential polypharmacology. The synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives with modified substituents could lead to compounds with altered target profiles and potentially improved properties rsc.orgresearchgate.net.

Development of Advanced Animal Models for Complex Phenotypes

This compound has been studied in rodent models to assess its effects on food intake and blood pressure nih.govresearchgate.net. Future research could utilize or develop more advanced animal models to investigate complex phenotypes related to NPY1R activity and energy homeostasis. This could include genetically modified animal models with altered NPY1R expression or signaling, or models of specific metabolic disorders such as obesity, diabetes, or related comorbidities umin.jpaltex.orgnih.gov. Utilizing sophisticated behavioral assays and physiological monitoring techniques in these advanced models could provide a more comprehensive understanding of the in vivo effects of this compound and the role of NPY1R in complex biological processes umin.jpaltex.orgnih.gov.

Integration with Systems Biology and Multi-Omics Approaches

To gain a holistic understanding of the biological impact of this compound and NPY1R modulation, future research can integrate studies with systems biology and multi-omics approaches nih.govbrjac.com.brbioscipublisher.cominstitut-curie.orgmdpi.com. This involves collecting and analyzing data from multiple biological layers, such as genomics, transcriptomics, proteomics, and metabolomics, from biological systems treated with this compound nih.govbrjac.com.brbioscipublisher.cominstitut-curie.orgmdpi.com. By integrating these diverse datasets, researchers can identify global changes in gene expression, protein levels, and metabolic pathways in response to NPY1R antagonism. This can reveal complex molecular networks and signaling pathways influenced by this compound, providing deeper insights into its mechanisms of action and potential downstream effects on energy homeostasis and other physiological processes nih.govbrjac.com.brbioscipublisher.cominstitut-curie.orgmdpi.com.

Exploration of this compound as a Chemical Probe for Unraveling NPY1R Biology

Given its activity as an NPY1R antagonist, this compound can be further explored as a chemical probe to unravel the intricate biology of the NPY1 receptor nih.gov. Chemical probes are small molecules that can selectively modulate the activity of a specific protein target, allowing researchers to study the protein's function in cells and organisms nih.gov. Future studies could use this compound to investigate the downstream signaling pathways activated by NPY1R, its interaction partners, and its role in various physiological and pathophysiological processes beyond energy intake, such as anxiety, learning and memory, and cardiovascular regulation. Utilizing this compound in combination with genetic techniques like siRNA or CRISPR-Cas9 could help validate NPY1R as a therapeutic target and elucidate its precise biological functions nih.gov.

Synergistic Research with Other Modulators of Energy Homeostasis

Energy homeostasis is regulated by a complex interplay of multiple hormonal and neural signals. Future research could investigate the synergistic effects of this compound in combination with other modulators of energy homeostasis nih.govsynergisticresearch.comsynergisticresearch.com. This could involve co-administering this compound with compounds targeting other neuropeptide receptors, hormones (e.g., leptin, insulin), or enzymes involved in metabolic pathways. Such studies could identify beneficial drug combinations that enhance efficacy, reduce required doses, or mitigate potential side effects. Exploring these synergistic interactions in relevant animal models could pave the way for more effective multi-modal therapeutic strategies for metabolic disorders nih.govsynergisticresearch.comsynergisticresearch.com.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.